(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane
Description
Historical Context and Emergence of Chiral Bicyclic Amines as Stereochemical Scaffolds
The development of chiral bicyclic amines as stereochemical scaffolds is rooted in the broader field of asymmetric synthesis, where control over the three-dimensional arrangement of atoms is paramount. Chiral amines are key structural motifs found in a vast array of natural products and pharmaceuticals. acs.org Historically, the challenge has been to synthesize these molecules with high enantiomeric purity. The emergence of bicyclic systems offered a solution by introducing conformational rigidity, which helps to create a well-defined chiral environment for chemical reactions.
These rigid structures, such as the 2-azabicyclo[2.2.1]heptane moiety, serve as powerful chiral auxiliaries and ligands for transition-metal catalysis. rsc.org The fixed spatial orientation of substituents on a bicyclic frame allows for predictable and highly selective bond formations. Early work focused on leveraging naturally occurring chiral molecules, like amino acids, to construct these complex scaffolds. For instance, the synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives often begins with trans-4-hydroxy-L-proline, a readily available chiral starting material. researchgate.net This "chiral pool" approach provided access to enantiomerically pure bicyclic amines, paving the way for their use in creating stereochemically defined products for the pharmaceutical and fine chemical industries.
Conformational Rigidity and Stereochemical Significance of the Bicyclo[2.2.1]heptane Framework
The bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) scaffold, is characterized by its exceptional conformational rigidity. evitachem.com Unlike flexible six-membered rings like cyclohexane, which can readily interconvert between chair and boat conformations, the bridged structure of bicyclo[2.2.1]heptane locks the ring system into a strained, fixed geometry. core.ac.uk This rigidity is of profound stereochemical significance. It provides a predictable and stable three-dimensional template, which is crucial for controlling the stereochemical outcome of reactions. rsc.orgnumberanalytics.com
By incorporating functional groups onto this rigid scaffold, chemists can create a well-defined chiral space. nih.gov The fixed orientation of these groups minimizes conformational ambiguity, leading to more effective transfer of stereochemical information during a reaction. nih.gov This principle is fundamental to its use in asymmetric synthesis, where derivatives like bornanesultam serve as highly reliable chiral auxiliaries. rsc.org The stereoelectronic effects within the norbornane system, influenced by the fixed bond angles and distances, also play a critical role in directing the approach of reagents, further enhancing selectivity. semanticscholar.orgvulcanchem.com Consequently, the bicyclo[2.2.1]heptane scaffold is a privileged structure for designing chiral ligands, catalysts, and complex molecular targets where precise control of stereochemistry is essential. rsc.orgmdpi.com
Table 1: Comparison of Key Bicyclic Scaffolds in Asymmetric Synthesis
Scaffold Key Structural Feature Primary Application in Asymmetric Synthesis Notable Derivative/Example Bicyclo[2.2.1]heptane (Norbornane) Highly rigid bridged system Chiral auxiliaries, ligands for metal catalysis Bornanesultam, this compound Bicyclo[3.2.1]octane Fused six- and five-membered rings Core of natural products, chiral ligands 3-Azabicyclo[3.2.1]octane amines Bicyclo[2.2.2]octane Symmetrical, rigid cage-like structure Building blocks for 3D molecular design, ligands Quinuclidine (1-Azabicyclo[2.2.2]octane) Bicyclo[1.1.1]pentane (BCP) Highly strained, rod-like structure Bioisosteres for phenyl groups in drug design BCP-amines
Overview of Academic Research Trajectories for this compound
Academic research on this compound has evolved from its initial synthesis to its broad application as a versatile chiral building block. A key focus has been its role as a rigid scaffold in medicinal chemistry, where it serves as a constrained piperazine (B1678402) bioisostere in the development of novel therapeutic agents, including ligands for nicotinic acetylcholine (B1216132) receptors (nAChR). nih.govresearchgate.net The synthesis of derivatives, such as dithiocarbamates and nitrostyrene (B7858105) hybrids, has led to the discovery of compounds with significant in vitro antiproliferative activity against various cancer cell lines, inducing apoptosis without causing necrosis. tandfonline.comnih.govnih.gov
In the field of asymmetric catalysis, derivatives of this compound have been successfully employed as chiral ligands and organocatalysts. umich.edudoaj.org Research has demonstrated their effectiveness in fundamental carbon-carbon bond-forming reactions. For example, they have been used as catalysts in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, achieving notable enantioselectivities. Furthermore, their application in multicomponent reactions, such as the Biginelli reaction, has been explored to produce chiral dihydropyrimidinones. umich.eduumich.edu The directed ortho-metalation of N-Boc protected this compound has provided a strategic route to C-substituted derivatives, expanding the library of available chiral ligands and auxiliaries for further catalytic testing. semanticscholar.org
Table 2: Selected Catalytic Applications of this compound Derivatives
Reaction Type Catalyst/Ligand Derivative Substrates Key Finding Reference Addition of Diethylzinc to Aldehyde C-substituted 2,5-diazabicyclo[2.2.1]heptanes Diethylzinc, Benzaldehyde Achieved enantioselectivities up to 78% ee. acs.org Biginelli Reaction Thiourea derivative of 2,5-diazabicyclo[2.2.1]heptane Aldehyde, β-ketoester, Urea (B33335) Effective organocatalyst for asymmetric synthesis of dihydropyrimidinones. [2, 3] Borolidine-induced Ketone Reduction C-substituted 2,5-diazabicyclo[2.2.1]heptanes Propiophenone Tested as chiral auxiliaries for asymmetric reduction.
Methodological Frameworks and Theoretical Approaches in the Study of Bicyclic Diamines
The study of bicyclic diamines like this compound relies on a combination of advanced analytical and theoretical methods to elucidate their structure, conformation, and reactivity. X-ray crystallography is a definitive technique for determining the precise solid-state molecular structure. For instance, the crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide confirmed the rigid boat conformation of the cage and provided exact bond lengths and angles. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing these molecules in solution. libretexts.org Techniques such as 1H and 13C NMR confirm the molecular framework, while more advanced 2D NMR methods like COSY and NOESY can reveal through-bond and through-space correlations, respectively, helping to assign stereochemistry. numberanalytics.comresearchgate.net The chemical shifts observed in NMR spectra are sensitive to the stereoelectronic environment, providing insights into the molecule's conformation and the effects of substituents. semanticscholar.orglibretexts.org
Theoretical and computational approaches, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape and electronic properties of bicyclic amines. montclair.eduresearchgate.net DFT calculations can predict stable conformations, relative energies, and transition states for reactions, complementing experimental findings. montclair.edu These computational models are used to rationalize stereochemical outcomes in catalysis and to understand the nature of non-covalent interactions that govern ligand-substrate binding. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHJNJFJCGBKSF-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1s,4s 2,5 Diazabicyclo 2.2.1 Heptane and Chiral Precursors
Retrosynthetic Analysis and Strategic Disconnections for the Bicyclic Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by breaking them down into simpler, commercially available precursors. For the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core, the primary disconnections involve the formation of the bicyclic system's carbon-nitrogen bonds.
A logical retrosynthetic strategy disconnects the bicyclic structure at the C-N bonds, leading back to a suitably functionalized pyrrolidine (B122466) ring. This key intermediate, a chiral pyrrolidine derivative, can be traced back further to a readily available starting material from the chiral pool, most commonly L-4-hydroxyproline. semanticscholar.orgresearchgate.net The synthesis thus relies on constructing the second ring onto the existing pyrrolidine framework. This involves a key cyclization step where a nitrogen nucleophile attacks two electrophilic centers on the pyrrolidine precursor. researchgate.netsemanticscholar.org Disconnecting bridged-ring systems is a fundamental strategy in organic synthesis, allowing for a systematic reduction of molecular complexity. archive.org
Enantioselective Synthesis Routes from Chiral Pool Materials
The most prevalent and practical syntheses of enantiomerically pure this compound begin with molecules from the "chiral pool"—naturally occurring, inexpensive, and enantiopure compounds.
A well-established and frequently utilized route to this compound and its derivatives starts from the naturally occurring amino acid trans-4-hydroxy-L-proline. researchgate.netsemanticscholar.org This method ensures the correct absolute stereochemistry is carried through to the final product. tuwien.at
The general synthetic sequence proceeds through several key transformations:
N-Protection and Reduction : The synthesis begins with the protection of the nitrogen atom of trans-4-hydroxy-L-proline, typically as a tosylamide (N-Ts). semanticscholar.orgresearchgate.net The carboxylic acid functional group is then reduced to a primary alcohol, yielding a (2S,4S)-4-hydroxyprolinol derivative. semanticscholar.orgresearchgate.net
Activation of Hydroxyl Groups : Both the primary and secondary hydroxyl groups of the prolinol intermediate are activated for subsequent nucleophilic substitution. This is commonly achieved by converting them into good leaving groups, such as tosylates or mesylates. semanticscholar.orgresearchgate.net An N-tosyl-O,O'-dimesyl-protected intermediate has been used as an alternative to a tritosyl-protected substance to improve yields.
Cyclization : The crucial bicyclic core is formed by reacting the di-activated intermediate with a primary amine, such as methylamine (B109427) or benzylamine, under pressure. researchgate.netsemanticscholar.org This step involves a double intramolecular nucleophilic substitution, where the primary amine acts as the nucleophile to displace both leaving groups, thereby forming the second ring and establishing the diazabicyclic system. semanticscholar.orgtuwien.at
Deprotection : In the final stage, any protecting groups are removed. For instance, an N-tosyl group can be cleaved using hydrobromic acid, and an N-benzyl group can be removed via hydrogenolysis to yield the parent this compound. researchgate.netnih.gov
The following table summarizes a typical reaction pathway from trans-4-hydroxy-L-proline.
Table 1: Typical Synthesis Pathway from L-4-Hydroxyproline
| Step | Precursor | Reagents | Product | Reference(s) |
|---|---|---|---|---|
| 1 | trans-4-hydroxy-L-proline | TsCl, NaOH; then BH₃·THF | (2S,4S)-N-Tosyl-4-hydroxyprolinol | semanticscholar.orgresearchgate.net |
| 2 | (2S,4S)-N-Tosyl-4-hydroxyprolinol | MsCl, Pyridine | (2S,4S)-N-Tosyl-O,O'-dimesyl-4-hydroxyprolinol | |
| 3 | (2S,4S)-N-Tosyl-O,O'-dimesyl-4-hydroxyprolinol | R-NH₂ (e.g., BnNH₂) | N'-Benzyl-N-tosyl-(1S,4S)-2,5-diazabicyclo[2.2.1]heptane | redalyc.org |
Diastereoselective Cyclization Pathways to the Azabicyclic System
Control of stereochemistry during the ring-forming cyclization is critical for synthesizing the correct diastereomer. Several diastereoselective methods have been developed.
One innovative approach involves an epimerization-lactamization cascade. researchgate.netrsc.org This strategy starts with functionalized (2S,4R)-4-aminoproline methyl esters. rsc.org Under basic conditions, these substrates undergo epimerization at the C-2 position. researchgate.netrsc.org The resulting (2R)-epimer then undergoes a rapid intramolecular aminolysis to form a bridged lactam, which is a key intermediate for (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives. researchgate.netrsc.org Key factors for this cascade reaction are the presence of an electron-withdrawing N-protecting group and the use of a strong base. researchgate.netrsc.org
Another stereoselective method is the iodine-mediated cyclization of optically pure compounds. researchgate.netthieme-connect.com For example, the cyclization of a (4R,5R)-4,5-diamino-N,N′-bis[(1S)-1-phenylethyl]-1,7-octadiene derivative proceeds stereoselectively to create the 2,5-diazabicyclo[2.2.1]heptane scaffold. thieme-connect.com
Asymmetric Catalytic Approaches in Key Bond-Forming Steps
While chiral pool synthesis is dominant, asymmetric catalytic methods offer an alternative for constructing the core structure. These routes build the chirality using a catalyst rather than starting with a chiral molecule.
One such strategy involves an organocatalyzed asymmetric Michael addition of substituted triketopiperazines to enones. rsc.org The resulting products, obtained in high yield and enantiomeric ratio, can be further modified through a series of reactions to deliver the diazabicyclo[2.2.1]heptane core framework. rsc.org This approach allows for the creation of multiple interesting scaffolds from a common intermediate. rsc.org The use of chiral co-catalysts, such as (R)-Mandelic acid with (1S,4S)-2-tosyl-2,5-diazabicyclo[2.2.1]heptane, has also been explored in Michael additions, highlighting the role of catalysis in these systems. pwr.edu.pl
Directed Metalation Strategies for Scaffold Construction
Directed metalation is a powerful tool for the regioselective functionalization of the pre-formed this compound scaffold. researchgate.netsemanticscholar.org This strategy allows for the introduction of various substituents onto the bicyclic core, which is crucial for tuning the properties of the molecule for applications in medicinal chemistry or as a chiral ligand. semanticscholar.orgresearchgate.net
The process generally involves these steps:
N-Boc Protection : One of the nitrogen atoms of the diazabicyclic system is protected with a tert-butoxycarbonyl (Boc) group. semanticscholar.orgresearchgate.net The Boc group serves as a directed metalation group, activating the adjacent bridgehead proton for abstraction.
Lithiation : The N-Boc protected derivative is treated with a strong base, typically sec-butyllithium (B1581126) (sec-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures. researchgate.net This deprotonation selectively occurs at the bridgehead carbon (C1) adjacent to the Boc-protected nitrogen.
Reaction with Electrophiles : The resulting lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new C-substituents. researchgate.net The choice of solvent can influence the regioselectivity of the reaction. researchgate.net
Deprotection : The Boc group can be subsequently removed using methods like treatment with trifluoroacetic acid (TFA) or sodium hydroxide, yielding the C-substituted diazabicycloheptane. semanticscholar.org
Table 2: C-Substituted Derivatives via Directed Metalation
| Electrophile | Resulting Substituent at C1 | Reference(s) |
|---|---|---|
| Benzophenone | -C(OH)Ph₂ | researchgate.net |
| Diphenyl disulfide | -SPh | researchgate.net |
| Phenylisocyanate | -C(O)NHPh | researchgate.net |
Novel Synthetic Route Development and Process Optimization
Continual research aims to develop more efficient, scalable, and novel synthetic routes. A significant process optimization involves the use of microwave irradiation. redalyc.org For the synthesis of N-substituted diazabicyclo[2.2.1]heptane derivatives from hydroxyproline, microwave heating has been shown to dramatically reduce reaction times for the key cyclization step from 48 hours under conventional heating to just 30-40 minutes. redalyc.org Similarly, the N-detosylation step was reduced from 5 hours to 30 minutes with a quantitative yield. redalyc.org
A novel synthetic strategy for creating a related bicyclic diamino acid involves a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence. thieme-connect.com This method was successfully applied to synthesize optically pure this compound-1-carboxylic acid, demonstrating a new pathway to functionalized derivatives. thieme-connect.com Furthermore, multicomponent reactions (MCRs) have been employed to rapidly generate a library of dithiocarbamate (B8719985) derivatives from the parent scaffold, showcasing an efficient approach to molecular diversity. nih.govnih.gov
Multicomponent Reaction Approaches
A notable application of MCRs in the context of the target scaffold is the synthesis of novel this compound-dithiocarbamates. researchgate.netnih.govnih.gov This one-pot reaction utilizes the chiral precursor (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, which is itself synthesized from (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide. nih.gov The synthesis of this chiral starting material originates from the chiral pool, specifically from trans-4-hydroxy-L-proline. researchgate.netnih.gov
The multicomponent reaction proceeds by reacting the N-Boc protected diazabicycloheptane with carbon disulfide and various electrophiles in the presence of a catalyst. researchgate.netnih.gov This strategy provides a rapid and diverse method for functionalizing the diazabicyclo[2.2.1]heptane core.
Table 1: Multicomponent Synthesis of this compound-dithiocarbamates researchgate.netnih.gov
| Precursor | Reagents | Catalyst | Product |
| (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Carbon disulfide, various electrophiles (e.g., alkyl halides) | MgO | (1S,4S)-N-Boc-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates |
Cascade and Domino Reaction Sequences
Cascade and domino reactions are elegant synthetic strategies that involve a series of intramolecular or intermolecular transformations, where the subsequent reaction is triggered by the functionality formed in the previous step. These sequences allow for the rapid construction of complex molecular architectures from simple precursors in a highly efficient manner.
A significant example of a cascade reaction leading to a derivative of the target compound is the tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC). researchgate.net This sequence has been employed for the synthesis of optically pure this compound-1-carboxylic acid, starting from the readily available chiral precursor L-4-hydroxyproline. researchgate.net The STRINC sequence is a powerful method for the preparation of various α-amino nitriles and their corresponding α-amino acids. researchgate.net
While not leading to the (1S,4S) enantiomer directly, another relevant cascade strategy is the epimerization-lactamization cascade. This has been developed for the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives from functionalized (2S,4R)-4-aminoproline methyl esters. researchgate.net This reaction proceeds via an epimerization at the C2 position under basic conditions, followed by an intramolecular aminolysis to form the bridged lactam intermediate. researchgate.net This highlights how cascade strategies can be tailored to achieve different stereochemical outcomes.
Table 2: Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC) researchgate.net
| Chiral Precursor | Key Reaction Sequence | Product |
| L-4-hydroxyproline | Tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) | This compound-1-carboxylic acid |
Derivatization and Functionalization Strategies of the 1s,4s 2,5 Diazabicyclo 2.2.1 Heptane Scaffold
N-Functionalization: Synthesis of Amide, Urea (B33335), and Protected Amine Derivatives
The nitrogen atoms of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core are primary sites for functionalization, allowing for the introduction of a diverse range of substituents that can modulate the steric and electronic properties of the molecule.
Introduction of Chiral Auxiliaries and Protecting Groups
A critical step in the selective functionalization of the diazabicyclo[2.2.1]heptane scaffold is the use of protecting groups. The tert-butoxycarbonyl (Boc) group is widely employed to protect one of the nitrogen atoms, enabling regioselective modification of the other. For instance, (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane serves as a key intermediate for a variety of synthetic transformations. This mono-protected derivative allows for the selective derivatization of the unprotected secondary amine.
The synthesis of N-acyl derivatives can be achieved through the reaction of the scaffold with acylating agents. For example, the reaction with acyl chlorides or anhydrides introduces amide functionalities. While specific examples for the parent this compound are not extensively detailed in the literature, the formation of a carbonochloridoyl derivative, tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, highlights a pathway to amide formation through nucleophilic acyl substitution. vulcanchem.com This acyl chloride is highly reactive and can readily react with primary or secondary amines to produce substituted amides. vulcanchem.com
Similarly, urea derivatives can be synthesized. The scaffold's participation in the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea, demonstrates its compatibility with urea-based transformations to form dihydropyrimidinones. umich.edu Direct synthesis of N,N'-disubstituted ureas can be achieved by reacting the diamine with isocyanates or by using phosgene (B1210022) equivalents.
The inherent chirality of the this compound scaffold makes it a valuable chiral auxiliary in itself. However, the introduction of additional chiral auxiliaries can further influence the stereochemical outcome of reactions. For instance, N-alkylation with a chiral moiety, such as (R)-1-phenylethyl group, has been shown to create effective organocatalysts for asymmetric reactions.
C-Functionalization and Late-Stage Diversification
While N-functionalization is a primary strategy, modification of the carbon backbone of the this compound scaffold allows for the introduction of additional diversity and the creation of more complex molecular architectures.
Regioselective Functionalization via Directed Metalation
Directed metalation has emerged as a powerful tool for the regioselective functionalization of the carbon framework. This strategy typically involves the deprotonation of a C-H bond directed by a nearby functional group, followed by quenching with an electrophile. In the case of the this compound scaffold, an N-Boc protecting group can act as a directed metalation group (DMG).
The process involves the treatment of N-Boc protected this compound with a strong base, such as sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), to generate a lithiated intermediate. This intermediate can then react with a variety of electrophiles to introduce substituents at the carbon atom adjacent to the nitrogen. This method has been successfully employed to synthesize a range of C-substituted derivatives. semanticscholar.orgresearchgate.net
Table 1: Examples of C-Functionalization via Directed Metalation
| Electrophile | Resulting Substituent | Reference |
| Benzophenone | -C(OH)Ph₂ | semanticscholar.org |
| Diphenyldisulfide | -SPh | semanticscholar.org |
This late-stage diversification strategy is particularly valuable as it allows for the introduction of functional groups after the core bicyclic structure has been assembled, providing access to a wide range of derivatives from a common intermediate.
Design and Synthesis of Ligand Architectures
The rigid, chiral framework of this compound makes it an excellent scaffold for the design and synthesis of chiral ligands for asymmetric catalysis.
Chiral C2-Symmetric Diamine Ligands
C2-symmetric ligands are highly effective in many asymmetric transformations due to their ability to create a well-defined chiral environment around a metal center. The this compound scaffold can be used to construct such ligands. By functionalizing both nitrogen atoms with identical chiral or prochiral groups, C2-symmetric diamines can be prepared. These ligands have been evaluated in various asymmetric reactions. acs.org
Chelating Ligands for Transition Metal Catalysis
The two nitrogen atoms of the diazabicyclo[2.2.1]heptane scaffold are ideally positioned to act as a bidentate ligand, chelating to a transition metal center. The rigid nature of the scaffold pre-organizes the nitrogen lone pairs for effective coordination.
Derivatives of this compound have been synthesized and utilized as chiral ligands in a variety of transition metal-catalyzed reactions, including the enantioselective addition of diethylzinc (B1219324) to aldehydes. The steric and electronic properties of the ligand can be fine-tuned through N- and C-functionalization to optimize the stereoselectivity of the catalytic process. For example, the introduction of bulky substituents on the nitrogen atoms can create a more sterically demanding chiral pocket around the metal center, leading to higher enantiomeric excesses in the product.
Table 2: Applications of this compound-based Ligands in Asymmetric Catalysis
| Reaction | Metal | Ligand Type | Achieved Enantioselectivity | Reference |
| Addition of diethylzinc to benzaldehyde | Zinc | Chiral Diamine | Up to 78% ee | |
| Diels-Alder Reaction | Copper | Dimeric Diamine | Up to 72% ee | researchgate.net |
The continued exploration of derivatization strategies for the this compound scaffold is expected to lead to the development of new and more efficient chiral ligands and catalysts for a broad range of asymmetric transformations.
Computational and Theoretical Investigations of 1s,4s 2,5 Diazabicyclo 2.2.1 Heptane Systems
Conformational Analysis and Stereochemical Preferences using Quantum Chemical Methodsarkat-usa.org
Quantum chemical methods are fundamental to understanding the conformational landscape and stereochemical nature of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core. The bicyclic structure inherently restricts conformational freedom, primarily to a boat conformation for the cage. researchgate.net However, substitutions on the nitrogen atoms introduce possibilities for different spatial arrangements, the preferences for which can be accurately modeled.
Density Functional Theory (DFT) has become a standard tool for predicting the ground state geometries of molecules containing the 2,5-diazabicyclo[2.2.1]heptane scaffold. These calculations are crucial for understanding how the molecule's structure influences its properties and reactivity. For instance, DFT calculations support the elucidation of electronic structures and the nature of bonding in complexes derived from this diamine. acs.org By accurately modeling bond lengths, bond angles, and torsional angles, DFT provides a detailed three-dimensional picture of the most stable arrangement of atoms.
These geometric parameters are critical for designing derivatives with specific steric properties, which is essential for applications in asymmetric catalysis where the precise spatial orientation of substituents dictates enantioselectivity. DFT has been employed to investigate various derivatives, providing insights into their structural and electronic characteristics. vulcanchem.com
Table 1: Representative Theoretical Bond Parameters for a Bicyclic System Note: This table is illustrative, based on general findings for similar bicyclic structures as specific DFT data for the unsubstituted parent compound is not detailed in the provided results. Actual values would be derived from specific DFT calculations (e.g., at the B3LYP/6-31G level of theory).*
| Parameter | Typical Calculated Value |
| C-N Bond Length | ~1.47 Å |
| C-C (Ethano Bridge) | ~1.55 Å |
| C-C (Methylene Bridge) | ~1.53 Å |
| C-N-C Angle | ~108° |
| N-C-C Angle | ~103° |
Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, offer a high level of theory for studying electronic structure and energetics. Methods such as state-averaged complete active space self-consistent field (CASSCF) followed by multireference configuration interaction (MRCI) are powerful tools for analyzing potential energy surfaces and the dynamics of electronic states, although they are computationally intensive. acs.org
For the this compound system, ab initio calculations can be used to:
Determine the energies of different conformations and rotamers of N-substituted derivatives.
Calculate the energy barriers for nitrogen inversion.
Analyze the frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack.
Investigate the nature and stability of protonated forms of the diamine. nih.gov
These studies provide a fundamental understanding of the molecule's intrinsic electronic properties, which govern its chemical behavior. bohrium.com
Molecular Dynamics Simulations for Dynamic Behavior in Solution
While quantum chemical methods typically model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its derivatives in a condensed phase, such as in solution. researcher.lifeimust.edu.cn MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
These simulations are invaluable for understanding:
Solvation Effects: How solvent molecules arrange around the solute and influence its conformation and reactivity.
Conformational Dynamics: The time-dependent fluctuation between different accessible conformations. 1H NMR spectroscopy studies have suggested the presence of multiple conformations of its derivatives in solution, a phenomenon that MD can explore in detail. researchgate.net
Binding Interactions: MD simulations are used to investigate the interactions of molecular probes containing the diazabicyclo[2.2.1]heptane scaffold with biological targets like proteins. unimi.it
By simulating the system over nanoseconds or longer, MD can reveal dynamic processes that are not apparent from static quantum chemical calculations.
Reactivity Predictions and Mechanistic Elucidation via Computational Modelingrsc.org
Computational modeling is instrumental in predicting the reactivity of this compound derivatives and elucidating complex reaction mechanisms. For example, derivatives of this diamine are used as organocatalysts in reactions like the Biginelli reaction. arkat-usa.org Computational models can map out the entire catalytic cycle, identifying transition states and intermediates. This allows researchers to understand the origin of stereoselectivity and to rationally design more efficient catalysts.
Mechanistic studies, such as the epimerization-lactamization cascade used to synthesize (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives, can be significantly clarified through computational investigation. researchgate.net Modeling can confirm the feasibility of proposed pathways, calculate activation energies, and explain why certain reaction conditions favor specific products. acs.org This predictive power accelerates the development of new synthetic methodologies. sydney.edu.au
QSAR and QSPR Methodologies for Reactivity and Selectivity Predictionrsc.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. mit.edu For a series of this compound derivatives, these methods can be used to build predictive models.
The process typically involves:
Generating a Dataset: Synthesizing a library of derivatives and measuring the property of interest (e.g., IC50 values for antiproliferative activity, or enantiomeric excess in a catalyzed reaction). nih.govnih.gov
Calculating Descriptors: Computing a wide range of molecular descriptors for each compound, such as steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and topological indices.
Building a Model: Using statistical methods to create a mathematical equation that links the descriptors to the observed activity or property.
These models can then be used to predict the properties of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards compounds with the most promising characteristics. dokumen.pub This approach is particularly useful in drug discovery and catalyst optimization, where large numbers of candidates need to be screened efficiently.
Applications of 1s,4s 2,5 Diazabicyclo 2.2.1 Heptane in Asymmetric Organocatalysis
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane as a Chiral Brønsted Base Organocatalyst
This compound and its derivatives can function as chiral Brønsted base organocatalysts, activating substrates through proton transfer to facilitate enantioselective bond formation. sigmaaldrich.comarkat-usa.org The catalytic activity of these compounds stems from the basicity of the nitrogen atoms, which are held in a rigid conformational arrangement, allowing for effective chiral recognition. arkat-usa.orgresearchgate.net
The mechanism of chiral induction by this compound-based catalysts involves the formation of a transient chiral species with one of the reactants. In reactions like the Michael addition, the secondary amine of the catalyst can form a chiral enamine with a ketone or aldehyde. portico.org This enamine then attacks the electrophile, with the stereochemistry of the approach being directed by the rigid bicyclic structure of the catalyst, leading to the preferential formation of one enantiomer of the product. portico.orgresearchgate.net The enantioselectivity is influenced by factors such as the catalyst structure, solvent, and reaction temperature. portico.org In some cases, the use of a chiral co-catalyst, such as (R)-mandelic acid, has been shown to significantly enhance both the diastereoselectivity and enantioselectivity of the reaction by forming a well-ordered transition state. portico.orgresearchgate.net
The Biginelli reaction is a multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are heterocyclic compounds with significant biological activity. arkat-usa.org The use of chiral organocatalysts to control the stereochemistry of the C4 stereocenter in DHPMs is an area of active research. arkat-usa.orgresearchgate.net
This compound dihydrobromide and its N-methylated derivative have been successfully employed as organocatalysts in the enantioselective Biginelli reaction. arkat-usa.org These catalysts promote the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) to yield the corresponding DHPMs. arkat-usa.org While the parent compound and its simple N-methyl derivative provided good yields, the enantioselectivities were moderate, generally favoring the (S)-enantiomer. arkat-usa.org
Further research demonstrated that modifying the catalyst structure could lead to improved results. For instance, the use of (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane dihydrobromide as the catalyst resulted in higher yields and slightly improved enantiomeric excesses. arkat-usa.org The reaction conditions, including the use of microwave irradiation, have also been explored to optimize the reaction time and efficiency, although significant improvements in enantioselectivity were not always achieved under these conditions. arkat-usa.orgredalyc.org
Table 1: Asymmetric Biginelli Reaction Catalyzed by this compound Derivatives
| Catalyst | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
|---|---|---|---|---|---|
| This compound•2HBr | Benzaldehyde | 75 | 25 | S | arkat-usa.org |
| (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane•2HBr | Benzaldehyde | 82 | 37 | S | arkat-usa.org |
| (1S,4S)-2-[(R)-1-Phenylethyl]-2,5-diazabicyclo[2.2.1]heptane•2HBr | Benzaldehyde | 94 | 46 | S | arkat-usa.org |
| (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane•2HBr (MW) | Benzaldehyde | 42 | 27 | Not Reported | arkat-usa.org |
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. mdpi.com The use of chiral organocatalysts to control the stereochemical outcome of this reaction has been extensively studied. portico.orgresearchgate.net Derivatives of this compound have proven to be effective catalysts for the asymmetric Michael addition of ketones to nitroolefins. portico.orgresearchgate.net
In one study, (1S,4S)-2-tosyl-2,5-diazabicyclo[2.2.1]heptane was used to catalyze the reaction of cyclohexanone (B45756) with various nitroolefins. portico.org The reactions were carried out under solvent-free conditions, which is environmentally advantageous. portico.orgresearchgate.net The initial results showed moderate to good diastereo- and enantioselectivities, which were significantly improved by lowering the reaction temperature. portico.orgresearchgate.net
A key finding was the beneficial effect of using a chiral Brønsted acid as a co-catalyst. portico.org When various chiral acids were screened, (R)-mandelic acid was found to give excellent yields and stereoselectivities. portico.orgresearchgate.net This dual-catalyst system likely operates through a highly organized transition state where both the enamine intermediate and the nitroolefin are activated, leading to enhanced stereocontrol. portico.org
Table 2: Organocatalytic Michael Addition using (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane and (R)-Mandelic Acid
| Nitroolefin Substituent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| 2-Cl | 98 | 98:2 | >99 | portico.org |
| 2-Br | 98 | 98:2 | >99 | portico.org |
| 2-Me | 96 | 97:3 | >99 | portico.org |
| 4-F | 97 | 90:10 | 94 | portico.org |
| 4-NO2 | 98 | 98:2 | >99 | portico.org |
Chiral Ligands for Asymmetric Transition Metal Catalysis
Beyond its direct use in organocatalysis, this compound serves as a valuable chiral scaffold for the synthesis of ligands for asymmetric transition metal catalysis. researchgate.netsigmaaldrich.com The rigid bicyclic structure and the presence of two nitrogen atoms for coordination make it an attractive building block for creating a well-defined chiral environment around a metal center. researchgate.netnih.gov
Derivatives of this compound have been synthesized and evaluated as chiral ligands in the enantioselective addition of organometallic reagents, such as diethylzinc (B1219324), to aldehydes. scielo.brresearchgate.net The resulting chiral secondary alcohols are important building blocks in organic synthesis. The effectiveness of the ligand in inducing enantioselectivity depends on its ability to form a stable and stereochemically defined complex with the metal and the reagents. researchgate.net A variety of N-substituted derivatives have been prepared and tested, with varying degrees of success in achieving high enantiomeric excesses. researchgate.net
The coordination chemistry of this compound and its derivatives with transition metals has been a subject of interest. nih.gov The rigid structure of the diamine ligand can enforce a specific geometry upon the metal complex, which is crucial for asymmetric catalysis. researchgate.net Structural studies, such as X-ray crystallography, have been employed to characterize the coordination complexes formed. nih.gov For instance, the crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide has been determined, providing insight into the geometry of the protonated parent ring. nih.gov Furthermore, dicopper(II) complexes with chiral ligands derived from this bicyclic diamine have been prepared and studied, demonstrating the versatility of this scaffold in coordination chemistry. sigmaaldrich.comnih.gov The understanding of the coordination behavior of these ligands is essential for the rational design of new and more effective catalysts for a range of asymmetric transformations. nih.govnih.gov
Role in Other Enantioselective Reactions and Emerging Catalytic Systems
Beyond the well-established applications of this compound and its derivatives in Michael additions, Biginelli reactions, and diethylzinc additions, this versatile chiral scaffold has demonstrated significant potential in a variety of other enantioselective transformations and emerging catalytic systems. Its rigid framework and tunable electronic and steric properties make it an attractive candidate for developing novel catalysts for a broad range of asymmetric reactions.
Researchers have successfully employed derivatives of this compound as chiral ligands or organocatalysts in several other important carbon-carbon and carbon-heteroatom bond-forming reactions. These applications highlight the ongoing efforts to expand the catalytic repertoire of this privileged structural motif.
Borolidine-Induced Reductions
C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane have been explored as chiral auxiliaries in the borolidine-induced reduction of prochiral ketones. In a study involving the reduction of propiophenone, a chiral borolidine species was formed in situ from the diazabicycloheptane-derived amino alcohol. While the enantioselectivity achieved was modest, with one ligand affording the (S)-product with a 27% enantiomeric excess, these results demonstrated the potential of these compounds to induce asymmetry in hydride transfer reactions. researchgate.net Further optimization of the ligand structure and reaction conditions could lead to more effective catalysts for asymmetric reductions.
α-Amination Reactions
The application of this compound derivatives as chiral Brønsted acids has been investigated in the α-amination of α-cyano-α-phenylacetate. semanticscholar.org This reaction is a valuable method for the synthesis of chiral α-amino acids. The protonated diazabicyclic framework can act as a chiral proton source, creating a chiral environment that directs the approach of the aminating agent to one face of the enolate, leading to the formation of an enantioenriched product. While detailed results from this specific application are not extensively reported in the initial literature, the concept represents an important area of exploration for this class of organocatalysts.
Emerging Catalytic Systems and Co-catalysis
A significant advancement in the use of this compound derivatives involves their incorporation into multiple catalysis strategies. This approach combines the primary organocatalyst with a co-catalyst to enhance stereoselectivity. For instance, in the Michael addition of cyclohexanone to nitroolefins, the combination of (1S,4S)-2-tosyl-2,5-diazabicyclo[2.2.1]heptane with a chiral acid co-catalyst was explored. portico.org
The study revealed that the chirality of the co-catalyst had a profound impact on the diastereo- and enantioselectivity of the reaction. The use of (R)-mandelic acid as a co-catalyst, in particular, led to excellent yields and very high stereoselectivity. portico.org This synergistic effect is attributed to the formation of a well-organized transition state involving both the enamine intermediate, formed from the primary amine catalyst and the ketone, and the chiral co-catalyst, which helps to control the facial selectivity of the electrophilic attack by the nitroolefin.
The successful implementation of this dual catalytic system underscores a promising direction for the future development of even more efficient and selective asymmetric transformations based on the this compound scaffold.
Table 1: Application of this compound Derivatives in Various Enantioselective Reactions
| Reaction Type | Catalyst/Ligand | Substrates | Key Findings | Reference |
| Borolidine-Induced Reduction | C-substituted (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane derivatives | Propiophenone | Modest enantioselectivity (up to 27% ee) for the (S)-product. | researchgate.net |
| α-Amination | This compound derivatives (as chiral Brønsted acids) | Ethyl α-cyano-α-phenylacetate | Investigated as a potential application for synthesizing chiral α-amino acids. | semanticscholar.org |
| Michael Addition (Co-catalysis) | (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane with (R)-Mandelic Acid | Cyclohexanone and various nitroolefins | Excellent yields and significantly improved diastereo- and enantioselectivity. | portico.org |
The continued exploration of this compound and its derivatives in these and other enantioselective reactions, as well as in innovative catalytic systems, is expected to further solidify its status as a valuable tool in the field of asymmetric synthesis.
Mechanistic Studies and Reaction Kinetics Involving 1s,4s 2,5 Diazabicyclo 2.2.1 Heptane
Elucidation of Catalytic Cycles and Rate-Determining Steps in Asymmetric Reactions
Mechanistic investigations into reactions catalyzed by derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane are essential for understanding their function. The elucidation of the full catalytic cycle, including the identification of intermediates, transition states, and the rate-determining step (RDS), provides a roadmap for rational catalyst design.
Even the synthesis of the bicyclic scaffold itself has been subject to mechanistic scrutiny. In one of the foundational syntheses, the cyclization of a tosylated prolinol derivative with an amine to form the bicyclic core was studied. It was observed that the displacement of a primary tosyloxy group by the amine is the rate-determining step, which is followed by a rapid internal S_N2 cyclization to forge the bridged structure. This focus on mechanism from its earliest development underscores the importance of kinetic understanding in the chemistry of this scaffold.
Origin of Stereocontrol and Factors Influencing Enantioselectivity
The primary origin of stereocontrol in catalysis using this compound derivatives is the rigid geometry of the chiral scaffold. researchgate.net This rigidity minimizes conformational ambiguity, allowing for more predictable interactions between the catalyst and the substrates. The enantioselectivity of these catalytic systems is highly dependent on the nature of the substituents attached to the nitrogen atoms, as these groups are responsible for creating the specific chiral pockets that differentiate between the prochiral faces of the substrate.
This principle has been demonstrated in several asymmetric reactions. In the Biginelli reaction, the parent this compound dihydrobromide salt provides the corresponding dihydropyrimidinone (DHPM) products with moderate enantioselectivity. However, introducing a chiral substituent on one of the nitrogens, such as an (R)-1-phenylethyl group, significantly enhances the enantiomeric excess (ee), demonstrating that the substituent plays a direct role in the enantiodiscrimination step. semanticscholar.org
| Catalyst | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|
| This compound•2HBr | Benzaldehyde | 72 | 25 | S |
| This compound•2HBr | 4-Chlorobenzaldehyde | 75 | 18 | S |
| (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane•2HBr | Benzaldehyde | 78 | 31 | S |
| (1S,4S)-2-[(R)-1-Phenylethyl]-2,5-diazabicyclo[2.2.1]heptane•2HBr | Benzaldehyde | 94 | 46 | S |
| (1S,4S)-2-[(R)-1-Phenylethyl]-2,5-diazabicyclo[2.2.1]heptane•2HBr | 4-Nitrobenzaldehyde | 91 | 41 | S |
Similarly, C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane have been used as chiral ligands in the addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net The resulting amino alcohol ligands, after deprotection, catalyze the reaction with varying success. The data shows that the nature and position of the substituent on the carbon framework also influence the stereochemical outcome, although in this specific application, the enantioselectivities were modest. researchgate.net
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|
| (1S,3R,4S)-3-(Diphenylhydroxymethyl)-2-methyl-2,5-diazabicyclo[2.2.1]heptane | 90 | 27 | S |
| (1S,4S)-1-(Diphenylhydroxymethyl)-3-methyl-2,5-diazabicyclo[2.2.1]heptane | Not Reported | racemic | - |
Isotopic Labeling and Kinetic Isotope Effect Studies for Reaction Pathway Analysis
Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction mechanism. scripps.edu By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can follow the transformation of specific bonds. This method, when combined with kinetic analysis, leads to the kinetic isotope effect (KIE), a quantitative measure of how isotopic substitution affects the reaction rate. osti.gov A significant primary KIE is often interpreted as evidence that a bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. osti.gov
Mechanistic studies involving the this compound scaffold have utilized the kinetic isotope effect to probe reaction pathways, particularly in the context of "on-water" catalysis. sydney.edu.au Such studies are critical for distinguishing between proposed mechanisms. For example, in a hypothetical reaction, observing a large KIE upon deuterating a specific C-H bond of a substrate would strongly suggest that this C-H bond cleavage is a key event in the slowest step of the reaction.
Investigation of Enantiodifferentiating Interactions
Enantiodifferentiation is the process by which a chiral catalyst distinguishes between two prochiral faces of a substrate or two enantiomeric substrates. This discrimination arises from differences in the energy of the diastereomeric transition states. For catalysts based on this compound, these energy differences are governed by specific non-covalent interactions, primarily steric hindrance and hydrogen bonding.
The rigid bicyclic framework serves as an anchor, positioning the N-substituents to create a defined chiral pocket. researchgate.net In the Michael addition of ketones to nitroalkenes catalyzed by a tosylated derivative, (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane, the catalyst is believed to activate the nitroalkene through hydrogen bonding while the enamine, formed from the ketone and a secondary amine co-catalyst, approaches from the less sterically hindered face. ua.espwr.edu.pl
Computational studies on related chiral catalysts have proven invaluable for visualizing the transition state assemblies. beilstein-archives.org These models can quantify the non-covalent interactions responsible for stereocontrol, such as hydrogen bonds, CH/π interactions, and purely steric repulsion. For diazabicycloheptane-based catalysts, theoretical models would help to explain how factors like the size and electronics of the N-substituent precisely tune the geometry of the transition state, thereby controlling the enantiomeric excess of the product. semanticscholar.orgresearchgate.net The ultimate goal of these investigations is to create a predictive model where the catalyst structure can be rationally designed to achieve maximum stereoselectivity for a given transformation.
Advanced Spectroscopic and Structural Elucidation Methodologies in 1s,4s 2,5 Diazabicyclo 2.2.1 Heptane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. The conformational rigidity of the bicyclic system provides distinct and interpretable NMR spectra. researchgate.net Analysis of chemical shifts, coupling constants, and through-space interactions allows for the complete assignment of protons and carbons, confirming the stereochemical arrangement.
For the dihydrobromide salt of the parent compound in D₂O, the ¹H NMR spectrum shows characteristic signals that confirm the structure. nih.gov The bridgehead protons (at C1 and C4) appear as a doublet, while the methylene (B1212753) protons of the ethylamine (B1201723) bridge (at C3 and C6) present as a multiplet, and the C7 methylene bridge protons appear as a singlet. nih.gov
| Position | Proton Type | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|---|
| C1, C4 | Bridgehead CH | 4.67 | d |
| C3, C6 | CH₂ | 3.57-3.65 | m |
| C7 | CH₂ | 2.29 | s |
Data sourced from reference nih.gov.
While 1D NMR provides essential data, 2D NMR techniques are employed for unequivocal assignment and to establish through-bond and through-space correlations. Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton coupling networks, confirming the connectivity within the bicyclic framework. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are critical for assigning carbon signals by correlating them to their directly attached protons (HSQC) or to protons two or three bonds away (HMBC). These methods are crucial in the analysis of substituted derivatives, where signal overlap and complex coupling patterns can make 1D spectra difficult to interpret directly. semanticscholar.org For example, in C-substituted derivatives, HMBC can definitively establish the position of substitution by showing long-range correlations from the substituent's protons to the carbons of the bicyclic core.
Dynamic NMR (DNMR) spectroscopy is a powerful method for studying processes of conformational exchange in molecules. pageplace.de However, for this compound, the bicyclic structure locks the piperazine-like ring into a single, rigid boat conformation. researchgate.net This rigidity prevents the ring-inversion processes that are characteristic of flexible six-membered rings like piperazine (B1678402). vu.nl Consequently, the scope of dynamic NMR studies for conformational exchange in the parent scaffold is limited. While nitrogen inversion is still possible, the high energy barrier and the constraints of the bicyclic system mean that such dynamics are not typically observed under standard NMR conditions. The rigidity is a key feature, making it a conformationally constrained counterpart to piperazine in chemical studies. vu.nl
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Elucidation
X-ray crystallography provides the most definitive structural information, offering unambiguous proof of connectivity, absolute configuration, and solid-state conformation. researchgate.net The crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide has been determined, confirming the molecular structure of the parent ring system. nih.gov
The analysis revealed that the asymmetric unit contains two crystallographically independent bicyclic cages, each protonated at both nitrogen atoms. nih.gov The structure confirms the (1S,4S) absolute configuration, which is derived from its synthesis from starting materials of known chirality. The bicyclic system is constrained to a boat conformation. researchgate.net In the crystal lattice, the protonated diamine cations are linked with bromide anions through a complex three-dimensional network of N—H⋯Br hydrogen bonds. nih.gov This technique has also been essential for the unequivocal configurational assignment of new C-substituted derivatives of the heptane (B126788) scaffold. researchgate.netumich.edu
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₁₂N₂²⁺·2Br⁻ |
| Formula Weight | 259.99 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Key Structural Feature | Rigid boat conformation |
| Intermolecular Forces | N—H⋯Br hydrogen bonds |
Data sourced from reference nih.gov.
Chiroptical Spectroscopy for Enantiomeric Excess and Optical Rotation Studies
Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light, such as optical rotation and circular dichroism (CD). These methods are fundamental for confirming the enantiomeric purity and absolute configuration of chiral compounds like this compound.
The specific rotation [α] is a measure of a compound's ability to rotate the plane of polarized light and is a characteristic physical property for chiral molecules. For the N-Boc protected derivative, (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, a specific rotation value has been reported as [α]²²/D −44° (c = 1 in chloroform), confirming its optical activity. sigmaaldrich.com The sign and magnitude of the rotation are used to characterize a specific enantiomer.
In synthetic applications, determining the enantiomeric excess (ee) of a product is crucial. While optical rotation can provide an indication of purity, chiral High-Performance Liquid Chromatography (HPLC) is a more accurate and widely used method for this purpose. semanticscholar.org By using a chiral stationary phase, the enantiomers of a derivative of this compound can be separated and quantified to provide a precise measurement of the enantiomeric excess. semanticscholar.org
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and confirm the structure of a compound by analyzing its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.
The fragmentation of the bicyclic structure under electron ionization (EI) conditions is expected to follow characteristic pathways for cyclic amines and bicyclic systems. Key fragmentation processes would include:
Alpha-cleavage: The cleavage of C-C bonds adjacent to the nitrogen atoms is a common pathway for amines, leading to the formation of stable iminium ions.
Cleavage of the bicyclic system: The strained ring system can fragment through the breaking of the C1-C7 or C4-C7 bonds, or through a retro-Diels-Alder type mechanism, if applicable to the ionized species.
Loss of small neutral molecules: Fragmentation can also proceed via the loss of small, stable neutral molecules from the parent ion.
Analysis of these fragmentation patterns provides a molecular fingerprint that helps to confirm the bicyclic structure and can be used to distinguish it from its isomers. unimi.it For instance, the fragmentation analysis of derivatives has been used to demonstrate structural specificity in research targeting nicotinic acetylcholine (B1216132) receptors. unimi.it
Future Directions and Emerging Research Avenues for 1s,4s 2,5 Diazabicyclo 2.2.1 Heptane
Development of Immobilized and Recoverable Catalytic Systems
A significant frontier in catalysis is the development of systems that are both highly efficient and easily recyclable, addressing concerns of cost and sustainability, particularly when using valuable chiral molecules. While homogeneous catalysts derived from (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have shown promise, their immobilization onto solid supports is a critical next step for industrial applicability.
Future research will likely focus on the heterogenization of catalysts incorporating the this compound core. Strategies for immobilization could include covalent bonding to polymeric supports, ionic liquid phases, or inorganic materials like silica (B1680970) and magnetic nanoparticles. rsc.orgpsu.eduacs.org The development of polymer-supported versions of this chiral diamine would facilitate easy separation and reuse, a significant advantage in large-scale synthesis. rsc.org For instance, research on other chiral diamines has demonstrated successful immobilization on various supports, leading to catalysts that can be recycled multiple times without a significant loss of activity or enantioselectivity. rsc.orgnih.gov A key challenge will be to ensure that the immobilization process does not hinder the catalytic activity or the stereochemical control exerted by the chiral scaffold. The rigid nature of the bicyclo[2.2.1]heptane framework may be advantageous in this regard, as it is less likely to undergo conformational changes upon attachment to a support that could compromise its catalytic performance.
Table 1: Potential Strategies for Immobilization of this compound Catalysts
| Support Material | Immobilization Method | Potential Advantages | Key Research Considerations |
| Polymeric Resins | Covalent linkage via functionalized derivatives | High loading capacity, tunable properties. psu.edu | Swelling behavior of the polymer, accessibility of catalytic sites. |
| Silica Gel | Grafting onto the surface | High surface area, thermal and mechanical stability. | Uniformity of catalyst distribution, potential for leaching. |
| Magnetic Nanoparticles | Attachment via linker molecules | Easy separation using an external magnetic field, high surface-to-volume ratio. acs.org | Stability of nanoparticles under reaction conditions, prevention of aggregation. |
| Ionic Liquids | Use as a liquid support for the catalyst | Excellent solvent properties, potential for catalyst stabilization and recycling. nih.gov | Viscosity, cost, and compatibility with reactants and products. |
Integration into Flow Chemistry and Continuous Synthesis Methodologies
The adoption of continuous flow manufacturing is a growing trend in the chemical and pharmaceutical industries, offering benefits such as improved safety, consistency, and scalability. nih.gov The integration of this compound-based catalysts into flow chemistry systems is a promising area for future research.
The development of packed-bed reactors containing immobilized this compound catalysts would enable continuous, automated synthesis of chiral molecules. nih.govnih.gov This approach has been successfully demonstrated for other chiral catalysts, including enzymes and organometallic complexes, for the production of active pharmaceutical ingredients (APIs). nih.gov For example, continuous flow systems have been used for the resolution of chiral amines and the synthesis of chiral intermediates with high productivity and enantiomeric excess. nih.govacs.org Research in this area for this compound would involve optimizing reactor design, flow rates, and reaction conditions to maximize efficiency and selectivity. The stability of the immobilized catalyst over extended periods of operation would be a critical factor to investigate. nih.gov
Exploration in Supramolecular Chemistry and Molecular Recognition Phenomena
The rigid, well-defined three-dimensional structure of this compound makes it an excellent candidate for applications in supramolecular chemistry and molecular recognition. nih.govnih.gov Its ability to form predictable hydrogen-bonding networks has already been observed in its crystalline salt forms. researchgate.net
Future studies are expected to explore the use of this scaffold in the design of synthetic receptors for the selective binding of chiral molecules, particularly anions like carboxylates. nih.govnih.gov The pre-organized arrangement of hydrogen bond donors on the bicyclic framework could lead to high levels of enantioselectivity in guest recognition. Furthermore, incorporating this diamine into larger macrocyclic or cage-like structures could create novel hosts with tailored binding cavities for specific guests. The development of such synthetic receptors is crucial for applications in chemical sensing, enantioselective separations, and asymmetric catalysis. nih.gov
Theoretical Advances in Predictive Modeling for Novel Reactivity
Computational chemistry and theoretical modeling are becoming increasingly powerful tools for understanding and predicting chemical reactivity and selectivity. acs.orgnd.edunih.gov For this compound, theoretical studies, such as those using Density Functional Theory (DFT), are expected to play a crucial role in elucidating the mechanisms of reactions where it is used as a ligand or catalyst.
Future research will likely involve the use of computational models to predict the stereochemical outcomes of reactions catalyzed by complexes of this chiral diamine. arxiv.orgsemanticscholar.org By modeling the transition states of catalytic cycles, researchers can gain insights into the origins of enantioselectivity and rationally design more effective catalysts. acs.orgresearchgate.net These predictive models can accelerate the discovery of new reactions and the optimization of existing ones, reducing the need for extensive experimental screening. nd.edunih.gov For example, computational studies can help in understanding the subtle steric and electronic interactions between the catalyst, substrates, and reagents that govern the stereoselectivity of a transformation. researchgate.net
Table 2: Key Areas for Theoretical Investigation of this compound
| Research Area | Computational Method | Expected Outcomes |
| Catalytic Mechanism Elucidation | DFT, ab initio methods | Detailed understanding of reaction pathways and transition state structures. acs.org |
| Prediction of Enantioselectivity | QM/MM, Machine Learning | Accurate prediction of enantiomeric ratios for new reactions and substrates. nih.govarxiv.orgsemanticscholar.org |
| Ligand Design | Molecular modeling and docking | Rational design of modified this compound ligands with enhanced catalytic properties. |
| Supramolecular Interactions | Molecular dynamics simulations | Insights into the binding modes and selectivity of host-guest complexes. |
Design of Next-Generation Chiral Scaffolds Inspired by Bicyclo[2.2.1]heptane Architecture
The success of the bicyclo[2.2.1]heptane framework as a rigid and stereochemically defined scaffold will undoubtedly inspire the design of next-generation chiral auxiliaries and ligands. numberanalytics.commdpi.commagtech.com.cn The inherent conformational rigidity of this system is a key attribute that leads to high levels of stereocontrol in asymmetric transformations.
Future research will likely focus on the synthesis of novel bicyclic and polycyclic structures that retain the favorable attributes of the bicyclo[2.2.1]heptane core while offering new opportunities for functionalization and catalytic activity. enamine.netmykhailiukchem.org This could involve the introduction of different heteroatoms into the bicyclic framework, altering the ring sizes, or appending various functional groups to modulate the steric and electronic properties of the scaffold. numberanalytics.commdpi.com The goal is to develop new families of chiral scaffolds with broader applicability and improved performance in asymmetric synthesis. numberanalytics.comrsc.org The development of such novel structures is crucial for expanding the toolbox of synthetic chemists and enabling the efficient construction of complex chiral molecules. researchgate.net
Q & A
Q. What are the foundational synthetic routes for (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, and how is its stereochemistry controlled?
The compound is synthesized from trans-4-hydroxy-L-proline, a naturally occurring amino acid, via a multi-step process involving protection, cyclization, and deprotection. Key steps include:
- Boc protection : The amine group is protected with tert-butoxycarbonyl (Boc) to enable directed lithiation .
- Directed metalation : Using sec-butyllithium/(-)-sparteine, selective deprotonation introduces substituents at specific positions .
- Cyclization : Intramolecular reactions form the rigid bicyclic scaffold, with stereochemical control ensured by the chirality of the starting material . X-ray crystallography and NMR comparison with known structures confirm absolute configurations .
Q. How is the compound applied in enantioselective catalysis, and what are baseline performance metrics?
this compound derivatives serve as chiral organocatalysts in the Biginelli reaction , a multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Baseline results include:
- Yields : Up to 94% with hydrobromide salts (e.g., 10 mol% catalyst loading) .
- Enantiomeric excess (ee) : Moderate selectivity (18–46% ee), favoring the (S)-enantiomer .
- Conditions : Solvent (e.g., acetonitrile/water), temperature (45–80°C), and microwave irradiation have been tested .
Q. What analytical methods validate structural and stereochemical integrity?
- NMR spectroscopy : Proton and carbon spectra are compared to reference compounds to confirm regiochemistry and substituent positions .
- Chiral HPLC : Enantiopurity is assessed using chiral stationary phases (e.g., Chirobiotic T column) .
- X-ray crystallography : Definitive stereochemical assignments are made via single-crystal analysis .
Advanced Research Questions
Q. How do substituents at C2/C5 positions influence catalytic activity and enantioselectivity?
Substituents modulate steric and electronic effects:
- N-Methylation : Enhances rigidity but may reduce nucleophilicity, lowering catalytic turnover .
- Aryl groups (e.g., 4-chlorophenyl): Improve π-π interactions with substrates, increasing ee (e.g., 46% ee with 3 in Biginelli reactions) .
- Boc vs. Cbz protection : Boc allows reversible deprotection, enabling modular functionalization, while Cbz requires harsher conditions .
Q. What mechanistic models explain enantioselectivity in asymmetric organocatalysis?
The proposed amino-catalytic mechanism involves:
- Enamine formation : The catalyst activates carbonyl substrates via reversible iminium ion intermediates .
- Transition-state organization : Rigidity of the bicyclic scaffold positions substrates in a chiral environment, dictating facial selectivity .
- Hydrogen bonding : Secondary interactions between the catalyst and electrophiles (e.g., aldehydes) stabilize pro-S transition states .
Q. How can experimental discrepancies in catalytic performance be resolved?
Conflicting data (e.g., variable ee under similar conditions) may arise from:
- Solvent polarity : Acetonitrile/water mixtures yield higher ee than pure THF due to improved hydrogen bonding .
- Impurity profiles : Trace metals or moisture in reagents can deactivate catalysts, necessitating rigorous drying .
- Substrate scope : Electron-deficient aldehydes (e.g., nitrobenzaldehyde) often underperform due to reduced nucleophilicity .
Q. What strategies optimize reaction efficiency in microwave-assisted syntheses?
Microwave irradiation reduces reaction times but faces limitations:
- Power and temperature : 6–7 W at 45°C for 8 h achieves 42% yield and 27% ee, but higher temperatures degrade catalysts .
- Scalability : Heterogeneous heating in larger batches lowers reproducibility compared to conventional methods .
Q. How does the scaffold’s rigidity compare to flexible analogs like piperazine in catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
